molecular formula C21H23N7O B2471349 4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)-N-(o-tolyl)piperazine-1-carboxamide CAS No. 1421468-21-4

4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)-N-(o-tolyl)piperazine-1-carboxamide

Cat. No. B2471349
CAS RN: 1421468-21-4
M. Wt: 389.463
InChI Key: JQVBQJFSLACLLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)-N-(o-tolyl)piperazine-1-carboxamide is a chemical compound that is commonly used in scientific research. It is a potent inhibitor of protein kinases, specifically those involved in the regulation of cell growth and proliferation.

Scientific Research Applications

Dipeptidyl Peptidase IV Inhibitors

Dipeptidyl peptidase IV (DPP IV) inhibitors are a class of antidiabetic drugs that have been extensively researched. The compound falls within the chemical groups known for their role as DPP IV inhibitors, which are crucial for managing type 2 diabetes mellitus. Research in finding new DPP IV inhibitors is intense, focusing on molecules that inhibit GLP-1 and GIP degradation without affecting the protease's activity on other substrates or disturbing its communication with other proteins (Mendieta, Tarragó, & Giralt, 2011).

Central Nervous System (CNS) Acting Drugs

Heterocycles with nitrogen, sulfur, and oxygen atoms, such as pyrimidines, have shown potential for CNS activity, ranging from depression to euphoria and convulsion. The compound's structure suggests its utility in synthesizing novel CNS acting drugs, offering a pathway to address CNS disorders without the adverse effects associated with many current CNS drugs (Saganuwan, 2017).

Antitubercular Activity

The modification of isoniazid (INH) structure to include pyrimidine derivatives has shown significant anti-tubercular activity against various mycobacterial strains. Research on pyrimidine derivatives, including the compound , contributes to the development of new leads for anti-TB compounds, addressing the need for more effective treatments for tuberculosis (Asif, 2014).

Synthesis of N-heterocycles

Chiral sulfinamides, including those derived from the compound, are vital in the stereoselective synthesis of amines and N-heterocycles. The methodology employing tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis highlights the compound's role in developing structurally diverse and medicinally relevant N-heterocycles (Philip et al., 2020).

Therapeutic Uses of Piperazine Derivatives

Piperazine derivatives, including the compound , play a significant role in the development of drugs with a wide range of therapeutic uses, such as antipsychotic, antidepressant, anticancer, and anti-inflammatory agents. Research on piperazine-based molecules reflects the broad potential of this entity, suggesting that modification of substituents on the piperazine ring could significantly impact the pharmacokinetic and pharmacodynamic factors of the resultant molecules (Rathi et al., 2016).

properties

IUPAC Name

N-(2-methylphenyl)-4-[6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N7O/c1-16-6-2-3-7-17(16)25-21(29)28-12-10-27(11-13-28)20-14-19(23-15-24-20)26-18-8-4-5-9-22-18/h2-9,14-15H,10-13H2,1H3,(H,25,29)(H,22,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVBQJFSLACLLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NC=NC(=C3)NC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)-N-(o-tolyl)piperazine-1-carboxamide

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